(R)-tert-Butyl (2-oxocyclohexyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include protection and deprotection of functional groups, as well as the establishment of chirality. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through steps like esterification and Corey-Fuchs reaction indicates the complexity of such syntheses .
Molecular Structure Analysis
The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group attached to a cyclic or acyclic carbon framework. The stereochemistry of these molecules is crucial for their biological activity, and the papers describe the synthesis of compounds with high enantiomeric excess, indicating the importance of chirality in these syntheses .
Chemical Reactions Analysis
Chemical reactions involved in the synthesis of carbamate derivatives include enantioselective transformations, kinetic resolutions, and cyclopropanation reactions. Enzymatic kinetic resolution, as seen in the synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, is a method to achieve high enantioselectivity . The use of chiral auxiliaries and protecting groups is also common to control the stereochemistry during the synthesis .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "(R)-tert-Butyl (2-oxocyclohexyl)carbamate," they do provide information on similar compounds. These properties are likely to include solubility in organic solvents, melting points, and specific rotations, which are important for the purification and characterization of the synthesized compounds. The high enantiomeric excesses achieved in these syntheses suggest that the physical properties such as optical rotation are significant for the identification and application of these compounds .
Relevant Case Studies
Case studies in the papers highlight the application of synthesized carbamate derivatives in the development of pharmaceuticals and natural product analogs. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is a step towards the natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines . Another case study involves the synthesis of a chiral tetraazamacrocycle for use in MRI imaging .
Scientific Research Applications
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs), including compounds structurally related to carbamates, are critical in various industrial applications for prolonging product shelf life by retarding oxidative reactions. The environmental occurrence, human exposure, and toxicity of SPAs like BHT and DBP have been extensively studied. These compounds and their transformation products have been detected in multiple environmental matrices and human tissues, leading to concerns over their potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Carbamate Hydrolysis : The metabolic hydrolysis of medicinal carbamates, which may include compounds with similar structures to "(R)-tert-Butyl (2-oxocyclohexyl)carbamate", has been reviewed to understand the relationship between molecular structure and metabolic stability. This research is crucial for designing carbamates as drugs or prodrugs, with implications for their synthetic utility and environmental degradation (Vacondio et al., 2010).
Environmental Technologies
MTBE Decomposition : The study of methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor highlights the challenges and technological approaches to addressing environmental contamination by ether compounds. Such research has implications for treating water and soil contaminated by carbamates and similar ethers, offering insights into innovative remediation technologies (Hsieh et al., 2011).
Biodegradation of Ethers : The microbial degradation of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) in the subsurface has been reviewed, emphasizing the importance of understanding the biodegradability of such compounds. This knowledge is crucial for developing bioremediation strategies to mitigate the environmental impact of carbamates and related ethers (Schmidt et al., 2004).
Safety and Hazards
“®-tert-Butyl (2-oxocyclohexyl)carbamate” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that this compound is used as a precursor in the synthesis of bioactive molecules .
Mode of Action
It’s known that this compound can undergo biocatalytic reduction with excellent stereoselectivity and high conversion levels . This process involves the asymmetric bioreduction of α,β-unsaturated γ-keto esters using ene-reductases from the Old Yellow Enzyme family .
Biochemical Pathways
The compound’s role in the biocatalytic reduction process suggests it may influence pathways related to the metabolism of bioactive molecules .
Pharmacokinetics
It’s known that the compound can be synthesized in high enantiomeric excess (ee) on a preparative scale, suggesting it may have favorable bioavailability .
Result of Action
The compound’s role in the biocatalytic reduction process suggests it may contribute to the synthesis of bioactive molecules .
Action Environment
The compound’s role in the biocatalytic reduction process suggests it may be influenced by factors such as ph, temperature, and the presence of specific enzymes .
properties
IUPAC Name |
tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGUHHFUUAJJN-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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